molecular formula C25H21NO B11976340 N,N-dibenzylnaphthalene-1-carboxamide CAS No. 82316-22-1

N,N-dibenzylnaphthalene-1-carboxamide

Cat. No.: B11976340
CAS No.: 82316-22-1
M. Wt: 351.4 g/mol
InChI Key: GKOUNKJCAQFPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dibenzylnaphthalene-1-carboxamide is an organic compound that belongs to the class of carboxamides It features a naphthalene ring system substituted with a carboxamide group and two benzyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzylnaphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzylnaphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N-dibenzylnaphthalene-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N,N-dibenzylnaphthalene-1-carboxamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxamide: Lacks the benzyl groups, resulting in different chemical and biological properties.

    N,N-dibenzylbenzamide: Contains a benzene ring instead of a naphthalene ring, leading to variations in reactivity and applications.

    N,N-dibenzyl-2-naphthamide: Similar structure but with the carboxamide group at a different position on the naphthalene ring.

Uniqueness

N,N-dibenzylnaphthalene-1-carboxamide is unique due to the presence of both benzyl groups and the naphthalene ring system. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

82316-22-1

Molecular Formula

C25H21NO

Molecular Weight

351.4 g/mol

IUPAC Name

N,N-dibenzylnaphthalene-1-carboxamide

InChI

InChI=1S/C25H21NO/c27-25(24-17-9-15-22-14-7-8-16-23(22)24)26(18-20-10-3-1-4-11-20)19-21-12-5-2-6-13-21/h1-17H,18-19H2

InChI Key

GKOUNKJCAQFPFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.